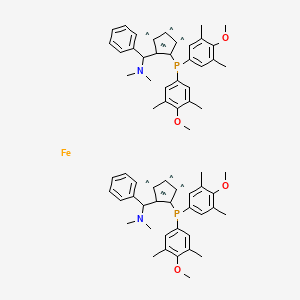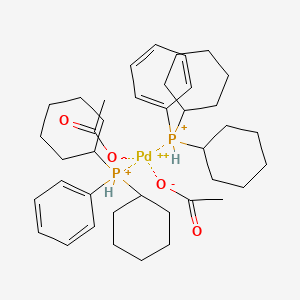
Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Buchwald-Hartwig Cross Coupling Reaction
This compound is used as a catalyst in Buchwald-Hartwig Cross Coupling Reactions . These reactions are used to form carbon-nitrogen bonds and are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Heck Reaction
It is also used in Heck reactions , which are carbon-carbon coupling reactions. The Heck reaction is a versatile method for the alkenylation of aryl halides and has been widely applied in organic synthesis.
Negishi Coupling
This compound is used in Negishi Coupling reactions , which are used to create carbon-carbon bonds. This reaction is used in the synthesis of complex organic compounds, including natural products, pharmaceuticals, and polymers.
Stille Coupling
It is used in Stille Coupling reactions , which are used to form carbon-carbon bonds between an organotin compound and an organic halide. This reaction is widely used in the synthesis of biologically active compounds and in material science.
Suzuki-Miyaura Coupling
This compound is used in Suzuki-Miyaura Coupling reactions , which are used to form carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers.
Hiyama Coupling
It is used in Hiyama Coupling reactions , which are used to form carbon-carbon bonds between an organosilicon compound and an organic halide. This reaction is used in the synthesis of complex organic compounds.
Sonogashira Coupling
This compound is used in Sonogashira Coupling reactions , which are used to form carbon-carbon bonds between an organohalide and a terminal alkyne. This reaction is widely used in the synthesis of natural products, pharmaceuticals, and polymers.
Asymmetric Synthesis
It is used in asymmetric synthesis , which is a method used to preferentially form one enantiomer of a chiral molecule. This is important in the synthesis of pharmaceuticals, as often only one enantiomer of a drug is biologically active.
Propiedades
IUPAC Name |
dicyclohexyl(phenyl)phosphanium;palladium(2+);diacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H27P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H3,(H,3,4);/q;;;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCPMCQZOUJSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H62O4P2Pd+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



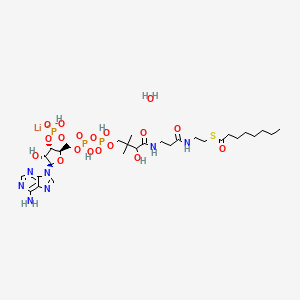
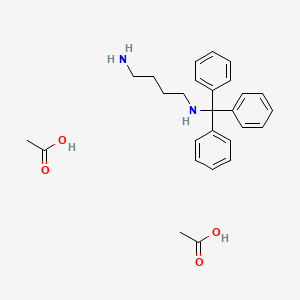

![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)
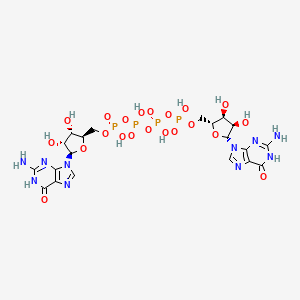
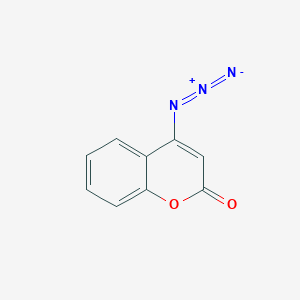


![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)
![N-acetyl-D-[UL-13C6]glucosamine](/img/structure/B3182994.png)

![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene](/img/structure/B3183015.png)
